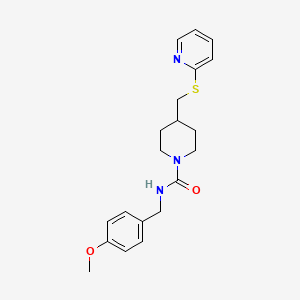
N-(4-methoxybenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-methoxybenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-methoxybenzyl)-4-((pyridin-2-ylthio)methyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2OS, with a molecular weight of approximately 292.40 g/mol. The compound features a piperidine ring, a methoxybenzyl group, and a pyridinylthio moiety, which contribute to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Intermediate : This is achieved through the reaction of suitable amines with cyclic ketones under reductive amination conditions.
- Thioether Formation : The pyridine-2-thiol is reacted with an alkylating agent to create the pyridin-2-ylthio group.
- Coupling Reaction : The piperidine intermediate is coupled with the pyridin-2-ylthio moiety using coupling reagents such as EDCI in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thioether and piperidine moieties facilitate binding to various receptors and enzymes, potentially modulating their activities.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Neuroprotective Effects : Its ability to penetrate the blood-brain barrier suggests potential use in neurodegenerative disease models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction in COX-2 activity | |
| Neuroprotective | Protection against neuronal damage |
Case Studies
- Anticancer Study : In a study examining the cytotoxic effects on various cancer cell lines, this compound demonstrated significant inhibition of cell viability, particularly in breast cancer models. The IC50 values were reported to be lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development.
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that this compound reduced inflammation-induced edema in animal models. The results showed a significant decrease in paw swelling compared to control groups, supporting its therapeutic potential for inflammatory conditions.
- Neuroprotection : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss, suggesting its utility in treating conditions such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-18-7-5-16(6-8-18)14-22-20(24)23-12-9-17(10-13-23)15-26-19-4-2-3-11-21-19/h2-8,11,17H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGOFRPWGRQSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













